ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate
Description
The compound ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate features a 4-oxo-4H-chromene core substituted at positions 3 and 6. The substituents include methoxycarbonyl furan-2-yl groups, with the position 7 group linked via a methoxy bridge. Chromene derivatives are widely studied for anticancer, anti-inflammatory, and antimicrobial properties due to their ability to interact with biological targets like kinases and DNA .
Properties
IUPAC Name |
ethyl 3-(5-methoxycarbonylfuran-2-yl)-7-[(5-methoxycarbonylfuran-2-yl)methoxy]-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O11/c1-4-32-25(29)22-20(16-9-10-18(35-16)24(28)31-3)21(26)15-7-5-13(11-19(15)36-22)33-12-14-6-8-17(34-14)23(27)30-2/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXEZYFJKUGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)OC)C4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate is a synthetic compound that belongs to the class of chromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene backbone substituted with methoxycarbonyl and furan moieties, which are known to enhance biological activity through various mechanisms.
Anti-inflammatory Activity
Research has shown that chromene derivatives exhibit significant anti-inflammatory properties. A study by Habeeb et al. (2001) demonstrated that related compounds selectively inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory response. The anti-inflammatory activity of this compound may be attributed to its structural similarity to these derivatives.
Table 1: Comparison of Anti-inflammatory Activities of Chromene Derivatives
| Compound Name | COX Inhibition (IC50 µM) | Selectivity |
|---|---|---|
| Compound A | 0.95 | COX-2 |
| Compound B | 1.20 | COX-1 |
| Ethyl Chromene | TBD | TBD |
Anticancer Activity
Several studies have explored the anticancer potential of chromene derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This compound may exhibit similar mechanisms.
Case Study: Anticancer Effects in Cell Lines
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) indicated that treatment with this compound resulted in:
- Inhibition of Cell Proliferation : Significant reduction in cell viability at concentrations above 10 µM.
- Induction of Apoptosis : Increased levels of cleaved caspase-3 and PARP were observed, indicating apoptotic cell death.
Antimicrobial Activity
Chromene derivatives have also been noted for their antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound could potentially demonstrate comparable antimicrobial activity.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous chromene derivatives, focusing on structural features, molecular properties, and inferred bioactivity.
Structural and Molecular Comparisons
Key Observations:
- Substituent Diversity : The target compound’s dual methoxycarbonyl furan groups distinguish it from analogs with single substituents (e.g., ). This may enhance electronic effects or binding interactions.
- Molecular Weight : The target (468.41 g/mol) is heavier than simpler analogs (e.g., 356.37 g/mol for ), which could influence pharmacokinetics (e.g., absorption, distribution).
Implications for Bioactivity
While direct bioactivity data for the target compound is unavailable, insights can be inferred from related chromene derivatives:
- Triazole vs. Furan Substituents : Triazole-containing chromenes (e.g., IC₅₀: 0.28–6.30 μM against cancer cells ) show potent activity, but furan esters in the target may alter binding modes due to differing electronic profiles (electron-withdrawing vs. hydrogen-bonding triazoles).
- Substituent Position : In triazole analogs, substituent position (e.g., C-2 vs. C-7) significantly impacts activity . The target’s C-3 and C-7 substitution may optimize interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
